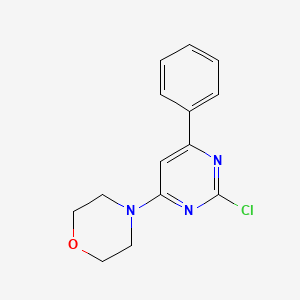

4-(2-Chloro-6-phenylpyrimidin-4-yl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Morpholine is a common chemical structure found in many pharmaceuticals and agrochemicals . It’s an organic chemical compound having the chemical formula O(C H 2 CH 2) 2 NH . Pyrimidine is a basic aromatic ring structure found in many natural substances like nucleic acids .

Synthesis Analysis

Morpholines can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . Pyrimidines can be synthesized using several methods, including the Biginelli reaction .Molecular Structure Analysis

The molecular structure of morpholine consists of a six-membered ring with one oxygen and one nitrogen atom . Pyrimidine is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis

Morpholine can undergo a variety of chemical reactions due to the presence of both ether and amine functional groups . Pyrimidines can participate in a wide range of reactions, including nucleophilic substitutions and ring-opening reactions .Physical And Chemical Properties Analysis

Morpholine is a colorless, oily, hygroscopic liquid with a weak, ammonia-like odor . The physical and chemical properties of the specific compound “4-(2-Chloro-6-phenylpyrimidin-4-yl)morpholine” are not available in the public domain.Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Idhayadhulla et al. (2014) explored the synthesis of a series of compounds including 4-(2-Chloro-6-phenylpyrimidin-4-yl)morpholine derivatives, which were evaluated for their antimicrobial activity against various bacterial and fungal strains. The compounds showed significant antibacterial activity, particularly against Streptococcus epidermidis, when compared with standard Ciprofloxacin (Idhayadhulla, A., Kumar, R., Nasser, A., Selvin, J., & Manilal, A.).

Synthesis, Characterization, and Biological Activity

Mamatha S.V. et al. (2019) synthesized a compound closely related to 4-(2-Chloro-6-phenylpyrimidin-4-yl)morpholine by integrating a 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride. The compound demonstrated remarkable anti-TB activity and superior anti-microbial activity, highlighting the potential use of morpholine derivatives in treating infectious diseases (Mamatha S.V., Bhat, M., Sagar B. K., & Meenakshi S.K.).

Microwave-Assisted Synthesis and Antibacterial Activity

Merugu et al. (2010) described the microwave-assisted synthesis of novel pyrimidines and thiazolidinones incorporating the morpholine moiety, demonstrating their antibacterial activity. This study underscores the utility of microwave irradiation in synthesizing morpholine-based pyrimidines efficiently, contributing to the development of new antimicrobial agents (Merugu, R. C., Ramesh, D., & Sreenivasulu, B.).

Adenosine Receptor Antagonists for Parkinson's Disease

Robinson et al. (2016) evaluated a series of carbamate substituted 2-amino-4,6-diphenylpyrimidines as potential dual adenosine A1 and A2A receptor antagonists. Among these, a derivative structurally related to 4-(2-Chloro-6-phenylpyrimidin-4-yl)morpholine showed promising results as a therapeutic agent in treating Parkinson's disease, highlighting the therapeutic potential of such compounds (Robinson, S. J., Petzer, J., Rousseau, A. L., Terre’Blanche, G., Petzer, A., & Lourens, A.).

Synthesis and Anti-Tumor Activity

Gomha et al. (2018) synthesized a new series of compounds incorporating the morpholine moiety, which demonstrated promising in vitro activities against human lung cancer (A-549) and human hepatocellular carcinoma (HepG-2) cell lines. This study provides evidence of the potential use of morpholine derivatives in cancer therapy (Gomha, S. M., Muhammad, Z. A., Abdel‐aziz, H. M., & El-Arab, E. E.).

Mechanism of Action

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. For morpholine, it’s known to be flammable and can cause severe skin burns and eye damage . The safety and hazards of “4-(2-Chloro-6-phenylpyrimidin-4-yl)morpholine” would need to be determined through specific testing.

Future Directions

properties

IUPAC Name |

4-(2-chloro-6-phenylpyrimidin-4-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O/c15-14-16-12(11-4-2-1-3-5-11)10-13(17-14)18-6-8-19-9-7-18/h1-5,10H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRFKXIYQJQEGHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=C2)C3=CC=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(5-Fluoro-1H-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B2767611.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2767613.png)

![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2767615.png)

![Ethyl 2-(((1,3-dioxoindan-2-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate](/img/structure/B2767618.png)

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide](/img/structure/B2767622.png)

![1-Cyclohexyl-4-[1-(2-oxo-2-(1,2,3,4-tetrahydroquinolyl)ethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2767624.png)

![N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2767625.png)

![2-[[4-(4-Chlorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2767626.png)

![3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propan-1-amine hydrochloride](/img/no-structure.png)